2-Hydroxyiminostilbene
2-Hydroxyiminostilbene
2-Hydroxy-iminostilbene belongs to the class of organic compounds known as dibenzazepines. Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Thus, 2-hydroxy-iminostilbene is considered to be an aromatic polyketide lipid molecule. 2-Hydroxy-iminostilbene is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxy-iminostilbene has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-hydroxy-iminostilbene is primarily located in the cytoplasm and membrane (predicted from logP). In humans, 2-hydroxy-iminostilbene is involved in the carbamazepine metabolism pathway.
5H-dibenzo[b,f]azepin-2-ol is a benzenoid aromatic compound. It derives from a hydride of a 5H-dibenzo[b,f]azepine.
5H-dibenzo[b,f]azepin-2-ol is a benzenoid aromatic compound. It derives from a hydride of a 5H-dibenzo[b,f]azepine.
Brand Name:
Vulcanchem
CAS No.:
81861-18-9
VCID:
VC20882716
InChI:
InChI=1S/C14H11NO/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15-14/h1-9,15-16H
SMILES:
C1=CC=C2C(=C1)C=CC3=C(N2)C=CC(=C3)O
Molecular Formula:
C14H11NO
Molecular Weight:
209.24 g/mol
2-Hydroxyiminostilbene
CAS No.: 81861-18-9
Cat. No.: VC20882716
Molecular Formula: C14H11NO
Molecular Weight: 209.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 2-Hydroxy-iminostilbene belongs to the class of organic compounds known as dibenzazepines. Dibenzazepines are compounds with two benzene rings connected by an azepine ring. Azepine is an unsaturated seven-member heterocycle with one nitrogen atom replacing a carbon atom. Thus, 2-hydroxy-iminostilbene is considered to be an aromatic polyketide lipid molecule. 2-Hydroxy-iminostilbene is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxy-iminostilbene has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-hydroxy-iminostilbene is primarily located in the cytoplasm and membrane (predicted from logP). In humans, 2-hydroxy-iminostilbene is involved in the carbamazepine metabolism pathway. 5H-dibenzo[b,f]azepin-2-ol is a benzenoid aromatic compound. It derives from a hydride of a 5H-dibenzo[b,f]azepine. |
|---|---|
| CAS No. | 81861-18-9 |
| Molecular Formula | C14H11NO |
| Molecular Weight | 209.24 g/mol |
| IUPAC Name | 11H-benzo[b][1]benzazepin-3-ol |
| Standard InChI | InChI=1S/C14H11NO/c16-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)15-14/h1-9,15-16H |
| Standard InChI Key | FKCUOSGTQJAUQX-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=C(N2)C=CC(=C3)O |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=C(N2)C=CC(=C3)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator